Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Hydrogen-bond donor count Membrane permeability Medicinal chemistry design

Medicinal chemists optimizing CNS-oriented libraries often struggle with hydrogen-bond donors (HBD) that limit passive brain penetration. CAS 919200-40-1 solves this by N-methylating the carbamate, eliminating the sole HBD. This uniquely positions it for BBB-penetrant kinase inhibitors, GPCR ligands, or FBDD screening sets. The pyridin-2-ylmethyl group offers a synthetic handle for cross-coupling or N-alkylation, while N-methylation enhances metabolic stability against oxidative N-dealkylation and esterase hydrolysis-critical for PROTAC linker durability in cellular assays.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
Cat. No. B12121507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=N2
InChIInChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19(4)15-8-11-20(12-9-15)13-14-7-5-6-10-18-14/h5-7,10,15H,8-9,11-13H2,1-4H3
InChIKeyRNSAUKDPZNDOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy tert-Butyl Methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate (CAS 919200-40-1) – Structural Identity and Core Properties for Scientific Procurement


tert-Butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate (CAS 919200-40-1, molecular formula C₁₇H₂₇N₃O₂, MW 305.42) is a bifunctional heterocyclic building block that integrates a pyridin-2-ylmethyl-substituted piperidine core with an N-methyl-N-Boc carbamate moiety at the 4-position . The molecule carries zero hydrogen-bond donor (HBD) atoms, four hydrogen-bond acceptor (HBA) atoms, a predicted pKa of 7.11 ± 0.10, a predicted boiling point of 393.2 ± 37.0 °C, and a predicted density of 1.09 ± 0.1 g/cm³ . These features distinguish it from closely related piperidine-carbamate intermediates that retain an NH hydrogen-bond donor, placing the compound in a unique physicochemical space for applications where modulation of hydrogen-bonding capacity is critical.

Why tert-Butyl Methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate Cannot Be Replaced by Generic Piperidine-Carbamate Analogs


CAS 919200-40-1 occupies a narrow structural niche among piperidine-carbamate intermediates. The N-methylation of the carbamate nitrogen eliminates the sole hydrogen-bond donor present in primary carbamate analogs (e.g., CAS 1286264-59-2, which retains a carbamate NH and therefore carries HBD = 1) . This single-atom modification shifts the HBD count from 1 to 0, a change with well-documented consequences for passive membrane permeability, metabolic N-dealkylation susceptibility, and CYP450-mediated clearance profiles [1]. Substituting with an unmethylated analog reintroduces hydrogen-bond donor capacity and alters the physicochemical profile, meaning procurement decisions for structure-activity relationship (SAR) campaigns, fragment-based screening libraries, or late-stage functionalization routes cannot treat these compounds as interchangeable without risking altered permeability, target engagement, or off-target profiles.

Quantitative Differentiation Evidence for CAS 919200-40-1 vs. Closest Structural Analogs


Hydrogen-Bond Donor Count (HBD) – Zero vs. One for the Nearest Primary Carbamate Analog

The target compound, tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate, has zero hydrogen-bond donors (HBD = 0) . The closest commercially catalogued analog that retains the pyridin-2-ylmethylpiperidine scaffold, tert-butyl ((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamate (CAS 1286264-59-2), possesses a primary carbamate NH and therefore exhibits HBD = 1 . This difference arises from the N-methyl substitution on the carbamate nitrogen in the target compound, which replaces the ionizable NH with a tertiary N-methyl group.

Hydrogen-bond donor count Membrane permeability Medicinal chemistry design

Predicted pKa and Ionization Profile at Physiological pH vs. the N-Arylpyridine Analog

The target compound has a predicted pKa of 7.11 ± 0.10, attributed predominantly to the piperidine tertiary amine . The closely related analog tert-butyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1365988-39-1) replaces the pyridin-2-ylmethyl group with a direct N-aryl pyridin-2-yl substituent, which is expected to lower the piperidine nitrogen pKa due to the electron-withdrawing effect of the directly conjugated aromatic ring. No experimentally measured pKa values are publicly available for CAS 1365988-39-1; however, the structural difference supports a class-level inference of a higher basicity and greater fraction ionized at pH 7.4 for CAS 919200-40-1.

pKa prediction Ionization state Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from the Methylene-Spaced Carbamate Analog

The target compound has a molecular weight of 305.42 g/mol with the carbamate nitrogen directly attached to the piperidine ring at the 4-position . The comparator CAS 1286264-59-2 (tert-butyl ((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamate) possesses an identical molecular formula (C₁₇H₂₇N₃O₂) and therefore the same molecular weight . However, the connectivity differs: the target compound has an N-methyl-N-(piperidin-4-yl)carbamate connectivity, while the comparator has a primary carbamate attached via a methylene linker to the piperidine 4-position. This is a constitutional isomerism resulting in the same molecular weight but distinct steric and electronic environments around the piperidine-carbamate junction.

Molecular weight Fragment-based drug design Lead-likeness

Absence of Carbamate NH as a Metabolic Soft Spot vs. Primary Carbamate Analogs

The target compound is a fully substituted tertiary carbamate (N-methyl-N-Boc), which lacks the carbamate NH present in primary carbamate analogs such as CAS 1286264-59-2. Published medicinal chemistry literature establishes that N-methylation of carbamate and amide nitrogens blocks a major site of metabolic N-dealkylation and reduces susceptibility to carbamate hydrolysis by esterases [1]. No direct comparative metabolic stability data for CAS 919200-40-1 vs. CAS 1286264-59-2 were located in the public domain; the claim rests on class-level structure-metabolism relationships.

Metabolic stability N-dealkylation Carbamate hydrolysis

Recommended Research and Industrial Use Cases for CAS 919200-40-1 Based on Its Differentiated Properties


CNS-Penetrant Probe and Lead Molecule Synthesis

With HBD = 0 , CAS 919200-40-1 is positioned as a preferred intermediate for constructing CNS-oriented compound libraries. Reducing HBD count is a central tenet of CNS MPO scoring; compounds with fewer hydrogen-bond donors exhibit higher passive brain penetration [1]. Medicinal chemistry teams designing kinase inhibitors, GPCR ligands, or epigenetic probes requiring blood-brain barrier penetration should prioritize this N-methylated scaffold over primary carbamate analogs that carry an additional H-bond donor.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's relatively low molecular weight (305.42 g/mol), the presence of a pyridine moiety capable of metal chelation or hydrogen-bond acceptance, and the absence of a hydrogen-bond donor make it a suitable fragment for FBDD libraries targeting metalloenzymes or hydrophobic pockets. The N-methylation eliminates a potential donor that could compete with key target interactions, increasing the likelihood of detecting clean binding poses in biophysical screens such as SPR or X-ray crystallography .

Metabolically Stable PROTAC Linker Precursor

N-Methylation of the carbamate nitrogen is expected to confer resistance to both oxidative N-dealkylation and esterase-mediated carbamate hydrolysis [2]. This makes CAS 919200-40-1 an attractive precursor for synthesizing PROTAC (proteolysis-targeting chimera) linker moieties that must survive prolonged exposure in cellular assay environments. The pyridine nitrogen offers a convenient synthetic handle for further functionalization via N-alkylation or metal-catalyzed cross-coupling.

Regioselective C–H Functionalization Substrate Development

The combination of a pyridin-2-ylmethyl directing group on the piperidine nitrogen and the sterically encumbered N-methyl-N-Boc substituent at the 4-position creates a distinctive steric and electronic environment around the piperidine ring. This scaffold can be employed to investigate regioselective C–H functionalization reactions, where the pyridine nitrogen and the bulky carbamate jointly influence catalyst approach trajectories, enabling methodology studies that map the interplay between directing-group geometry and steric shielding .

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